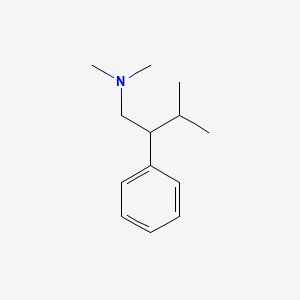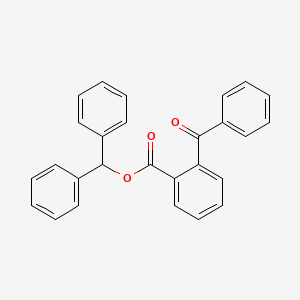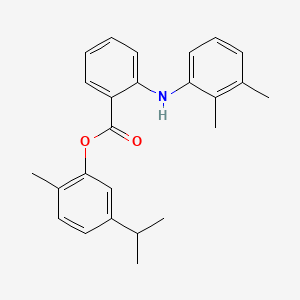
Anthranilic acid, N-2,3-xylyl-, carvacryl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-2,3-xylyl-, carvacryl ester is a chemical compound that combines the structural elements of anthranilic acid, 2,3-xylyl, and carvacryl ester. Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and is known for its sweetish taste . The compound is amphoteric, containing both acidic and basic functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-2,3-xylyl-, carvacryl ester typically involves the esterification of anthranilic acid with carvacrol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and purification steps are also crucial in the industrial production process to obtain a high-quality compound .
化学反応の分析
Types of Reactions
Anthranilic acid, N-2,3-xylyl-, carvacryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols .
科学的研究の応用
Anthranilic acid, N-2,3-xylyl-, carvacryl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
作用機序
The mechanism of action of anthranilic acid, N-2,3-xylyl-, carvacryl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Mefenamic acid: An N-aryl anthranilic acid derivative with anti-inflammatory properties.
Flufenamic acid: Another N-aryl anthranilic acid derivative used as an anti-inflammatory agent.
Niflumic acid: Similar in structure and used for its anti-inflammatory effects.
Uniqueness
Anthranilic acid, N-2,3-xylyl-, carvacryl ester is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the carvacryl ester group may enhance its lipophilicity and bioavailability compared to other anthranilic acid derivatives .
特性
CAS番号 |
30129-27-2 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC名 |
(2-methyl-5-propan-2-ylphenyl) 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C25H27NO2/c1-16(2)20-14-13-18(4)24(15-20)28-25(27)21-10-6-7-11-23(21)26-22-12-8-9-17(3)19(22)5/h6-16,26H,1-5H3 |
InChIキー |
IOCWIDDMOJZISX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3=C(C=CC(=C3)C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


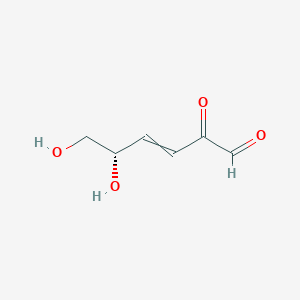
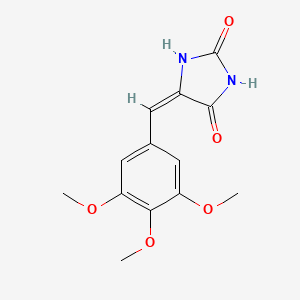
![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)
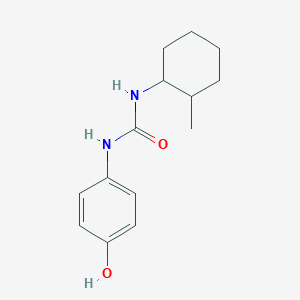
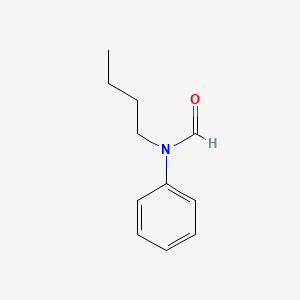
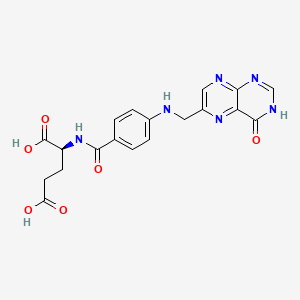
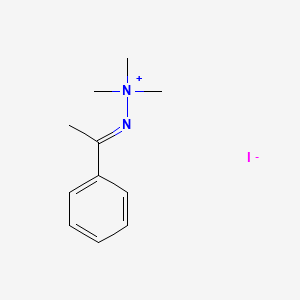
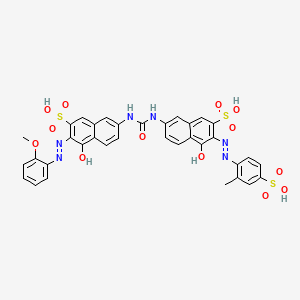
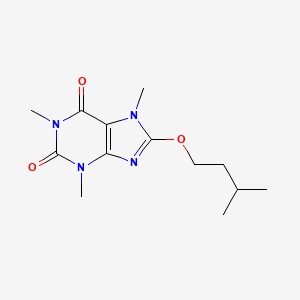
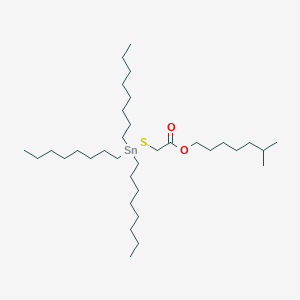
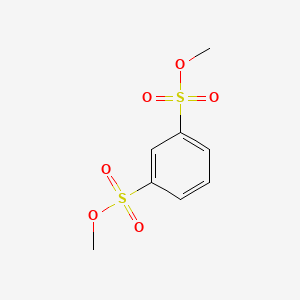
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
